Cas no 2580100-27-0 ((2R,3R)-1-(benzyloxy)carbonyl-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid)

(2R,3R)-1-(benzyloxy)carbonyl-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- (2R,3R)-1-[(benzyloxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid
- EN300-27727981
- 2580100-27-0
- (2R,3R)-1-(benzyloxy)carbonyl-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid
-
- インチ: 1S/C14H14F3NO4/c15-14(16,17)10-6-7-18(11(10)12(19)20)13(21)22-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,19,20)/t10-,11-/m1/s1
- InChIKey: ZBNRTMYBNFQIAZ-GHMZBOCLSA-N
- ほほえんだ: FC([C@@H]1CCN(C(=O)OCC2C=CC=CC=2)[C@H]1C(=O)O)(F)F
計算された属性
- せいみつぶんしりょう: 317.08749241g/mol
- どういたいしつりょう: 317.08749241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 421
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
(2R,3R)-1-(benzyloxy)carbonyl-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27727981-2.5g |
(2R,3R)-1-[(benzyloxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
2580100-27-0 | 95.0% | 2.5g |
$5217.0 | 2025-03-19 | |
Enamine | EN300-27727981-1g |
(2R,3R)-1-[(benzyloxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
2580100-27-0 | 1g |
$2662.0 | 2023-09-10 | ||
Enamine | EN300-27727981-0.1g |
(2R,3R)-1-[(benzyloxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
2580100-27-0 | 95.0% | 0.1g |
$2343.0 | 2025-03-19 | |
Enamine | EN300-27727981-1.0g |
(2R,3R)-1-[(benzyloxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
2580100-27-0 | 95.0% | 1.0g |
$2662.0 | 2025-03-19 | |
Enamine | EN300-27727981-0.05g |
(2R,3R)-1-[(benzyloxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
2580100-27-0 | 95.0% | 0.05g |
$2236.0 | 2025-03-19 | |
Enamine | EN300-27727981-5g |
(2R,3R)-1-[(benzyloxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
2580100-27-0 | 5g |
$7721.0 | 2023-09-10 | ||
Enamine | EN300-27727981-0.5g |
(2R,3R)-1-[(benzyloxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
2580100-27-0 | 95.0% | 0.5g |
$2555.0 | 2025-03-19 | |
Enamine | EN300-27727981-10.0g |
(2R,3R)-1-[(benzyloxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
2580100-27-0 | 95.0% | 10.0g |
$11448.0 | 2025-03-19 | |
Enamine | EN300-27727981-0.25g |
(2R,3R)-1-[(benzyloxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
2580100-27-0 | 95.0% | 0.25g |
$2450.0 | 2025-03-19 | |
Enamine | EN300-27727981-5.0g |
(2R,3R)-1-[(benzyloxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
2580100-27-0 | 95.0% | 5.0g |
$7721.0 | 2025-03-19 |
(2R,3R)-1-(benzyloxy)carbonyl-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid 関連文献
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
6. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
(2R,3R)-1-(benzyloxy)carbonyl-3-(trifluoromethyl)pyrrolidine-2-carboxylic acidに関する追加情報
Introduction to (2R,3R)-1-(benzyloxy)carbonyl-3-(trifluoromethyl)pyrrolidine-2-carboxylic Acid (CAS No. 2580100-27-0)
Compound with the chemical name (2R,3R)-1-(benzyloxy)carbonyl-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid (CAS No. 2580100-27-0) represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex stereochemical configuration and functional groups, has garnered considerable attention for its potential applications in drug discovery and development. The presence of both benzyloxy and trifluoromethyl groups in its molecular structure imparts unique properties that make it a valuable intermediate in the synthesis of bioactive molecules.
The stereochemistry of this compound, specifically the (2R,3R) configuration, is crucial for its biological activity. In pharmaceutical research, the precise arrangement of atoms in a molecule can dramatically influence its interactions with biological targets. The (2R,3R)-configuration of this pyrrolidine derivative suggests that it may exhibit selective binding properties, making it a promising candidate for further investigation in the development of novel therapeutic agents.
Recent studies have highlighted the importance of trifluoromethyl-substituted compounds in medicinal chemistry. The trifluoromethyl group, known for its ability to enhance metabolic stability and binding affinity, has been incorporated into numerous drug candidates that have successfully transitioned into clinical trials. In the case of (2R,3R)-1-(benzyloxy)carbonyl-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, this moiety may contribute to improved pharmacokinetic profiles and increased efficacy compared to its unsubstituted counterparts.
The benzyloxy group in the molecule also plays a critical role in its chemical behavior. This group not only influences the solubility and stability of the compound but also serves as a protective group during synthetic procedures. The combination of these functional groups makes this compound a versatile building block for the synthesis of more complex molecules.
In the context of current pharmaceutical research, there is growing interest in developing small molecules that can modulate enzyme activity and signaling pathways associated with various diseases. Pyrrolidine derivatives have been extensively studied for their potential as kinase inhibitors and other enzyme-targeting agents. The specific stereochemistry and functional groups present in (2R,3R)-1-(benzyloxy)carbonyl-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid position it as a promising candidate for such applications.
One area where this compound shows particular promise is in the development of antiviral agents. The ability to selectively target viral enzymes and inhibit their activity is crucial for effective antiviral therapy. Preliminary studies suggest that derivatives of this compound may interact with viral proteases and polymerases, potentially leading to novel treatments for viral infections.
Additionally, the field of oncology has seen significant interest in small molecules that can disrupt cancer cell proliferation and survival pathways. The structural features of (2R,3R)-1-(benzyloxy)carbonyl-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid make it a potential lead compound for developing inhibitors targeting kinases and other enzymes involved in cancer progression.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques such as asymmetric hydrogenation and protecting group strategies are employed to achieve the desired stereochemical configuration. The complexity of its synthesis underscores its value as a research tool and potential drug candidate.
In conclusion, (2R,3R)-1-(benzyloxy)carbonyl-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid (CAS No. 2580100-27-0) is a structurally sophisticated molecule with significant potential in pharmaceutical research. Its unique combination of stereochemistry and functional groups positions it as a valuable intermediate for the development of novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development efforts worldwide.
2580100-27-0 ((2R,3R)-1-(benzyloxy)carbonyl-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid) 関連製品
- 2228694-70-8(methyl 5-(1-bromo-2-methylpropan-2-yl)thiophene-2-carboxylate)
- 221335-86-0((NZ)-4-chloro-N-oxido-N-(thiophen-2-yl)methylideneanilinium)
- 1805582-65-3(3-Bromo-6-cyano-2-ethylphenylacetic acid)
- 56008-66-3(methyl 4-bromo-1,3-dioxaindane-5-carboxylate)
- 1805300-71-3(2,3,6-Tribromo-5-(trifluoromethoxy)pyridine)
- 1342191-72-3(5-Bromo-7-methyl-1-benzofuran-2-carbonitrile)
- 1804204-04-3(Ethyl 2-bromo-5-(3-bromo-2-oxopropyl)benzoate)
- 2705220-25-1(2-(2-Chloropyrimidin-4-YL)propanoic acid sodium salt)
- 951993-68-3(6-fluoro-4-hydroxy-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylquinoline-3-carboxamide)
- 1488182-93-9(Propanoic acid, 2-hydroxy-2-methyl-3-[[(phenylmethoxy)carbonyl]amino]-)




